molecular formula C11H19N3O B1475702 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol CAS No. 2092728-73-7

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol

Cat. No.: B1475702
CAS No.: 2092728-73-7
M. Wt: 209.29 g/mol
InChI Key: IJASTZFFCNZPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol” is a chemical compound with the molecular weight of 281.23 . It is also known as TAK-448. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H20N4.2ClH/c1-9-11(10(2)14(3)13-9)8-15-6-4-12-5-7-15;;/h12H,4-8H2,1-3H3;2*1H . The SMILES string for this compound is CN1N=C(C(CNC)=C1C)C .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : A study by Wu et al. (2012) discussed the synthesis of new pyrazole derivatives, emphasizing the creation of compounds through cyclization reactions. The structural aspects of these compounds were analyzed using X-ray diffraction.

  • Investigation of Tautomerization : Research by Laurella and Erben (2016) focused on the spectroscopic and physicochemical properties of similar compounds. Their study revealed insights into the tautomeric forms and intramolecular hydrogen bonding of these compounds.

  • Molecular Structure Analysis : In a study by Shen et al. (2012), the molecular structure of pyrazole derivatives was examined. They employed techniques like NMR spectroscopy, X-ray diffraction, and computational methods to understand the structural properties of these compounds.

Applications in Organic Light-Emitting Diodes (OLEDs)

  • High-Efficiency Electroluminescence : Su et al. (2021) conducted research on orange-red iridium(III) complexes for OLEDs. Their study highlighted the synthesis of specific ligands and the resultant high efficiency in OLED performance.

  • Mechanoluminescent Materials : Huang et al. (2013) explored Pt(II) complexes with pyrazolyl-pyridine ligands for OLEDs, emphasizing their photophysical properties and applications in mechanoluminescent and efficient white OLEDs.

Photophysical Studies

  • Proton Transfer in Chromophores : A study by Vetokhina et al. (2012) investigated pyrazolyl-pyridine compounds, focusing on proton transfer processes in these molecules and their photophysical behaviors.

Safety and Hazards

“1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol” may cause skin irritation and serious eye irritation . It is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed .

Properties

IUPAC Name

1-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-8-11(9(2)13(3)12-8)7-14-5-4-10(15)6-14/h10,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJASTZFFCNZPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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